4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)-
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Overview
Description
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- is a fascinating chemical compound with diverse applications in scientific research. This compound is known for its unique structure, which combines a morpholine ring with an acetamide group and a benzoyl-chlorophenyl moiety. Its multifaceted applications range from pharmaceutical studies to material science, opening doors to groundbreaking discoveries.
Preparation Methods
The synthesis of 4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- involves several steps. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with 2-aminoacetophenone to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amides or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like methanol or acetonitrile, and catalysts such as palladium on carbon or copper sulfate. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in material science for the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- can be compared with other similar compounds, such as:
4-Morpholineacetamide, N-(4-chlorophenyl): This compound has a similar structure but lacks the benzoyl group, which may result in different chemical and biological properties.
N-(2-benzoyl-4-chlorophenyl)-2-morpholin-4-ylacetamide: This compound has a similar core structure but may have different substituents, leading to variations in its reactivity and applications.
The uniqueness of 4-Morpholineacetamide, N-(2-((2-benzoyl-4-chlorophenyl)amino)-2-oxoethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
101398-18-9 |
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Molecular Formula |
C21H22ClN3O4 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[(2-morpholin-4-ylacetyl)amino]acetamide |
InChI |
InChI=1S/C21H22ClN3O4/c22-16-6-7-18(17(12-16)21(28)15-4-2-1-3-5-15)24-19(26)13-23-20(27)14-25-8-10-29-11-9-25/h1-7,12H,8-11,13-14H2,(H,23,27)(H,24,26) |
InChI Key |
NORRFSDOFCQVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(=O)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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